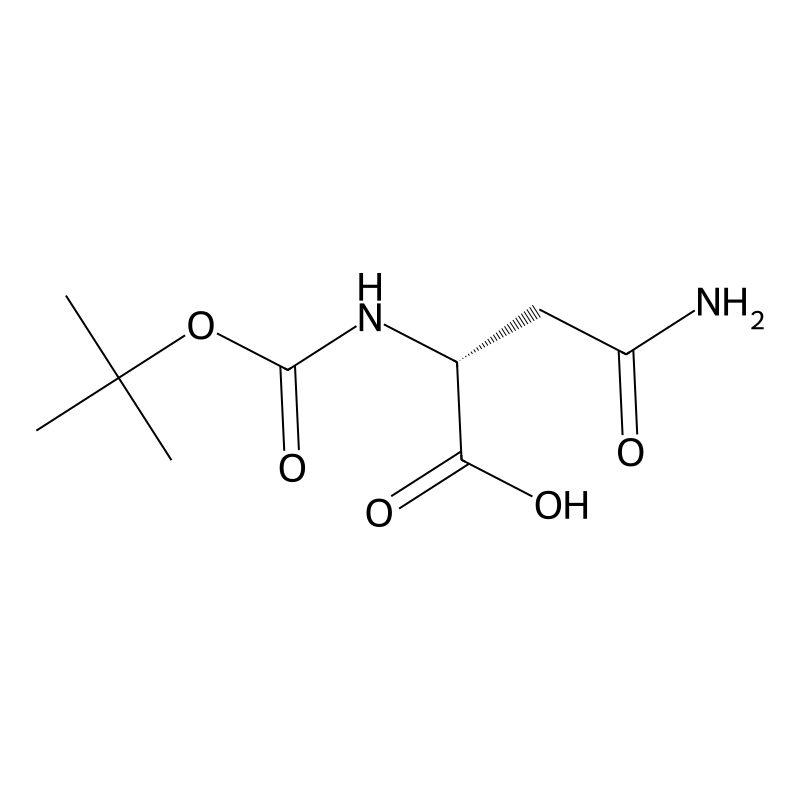

Boc-D-Asn-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis

Boc-D-asparagine finds extensive use in peptide synthesis, a fundamental technique for creating small chains of amino acids, often referred to as peptides. Its significance lies in its protected amino group, indicated by the "Boc" prefix. This protection ensures the selective attachment of Boc-D-asparagine to a specific position in the peptide chain, preventing unwanted reactions with other functional groups. This controlled approach allows researchers to construct peptides with precise sequences, crucial for studying protein structure, function, and interactions with other molecules.

Protein Engineering

Boc-D-asparagine plays a vital role in protein engineering, a field focused on modifying the structure and function of proteins. By incorporating Boc-D-asparagine (often the D-enantiomer) into existing protein structures, researchers can introduce specific changes and analyze their effects on protein properties. This approach enables the development of novel proteins with desired functionalities, such as enhanced stability, altered binding affinities, or improved enzymatic activity.

Drug Discovery

The applications of Boc-D-asparagine extend to the realm of drug discovery. Researchers utilize it to create peptide-based drugs, which can target specific molecules or processes within cells. By incorporating Boc-D-asparagine into the design of these drugs, researchers can improve their stability, specificity, and overall efficacy. Additionally, Boc-D-asparagine can be employed in the synthesis of peptidomimetics, which mimic the structure and function of natural peptides but exhibit improved drug-like properties.

Boc-D-Asparagine-OH is a derivative of the amino acid asparagine, specifically the D-enantiomer. It features a tert-butyloxycarbonyl (Boc) protecting group on the amino group, which is commonly used in peptide synthesis to prevent unwanted reactions. The compound has the molecular formula and a molecular weight of 232.23 g/mol. The Boc group is unreactive to most bases and nucleophiles, making it suitable for various synthetic applications. It can be removed under acidic conditions, typically using trifluoroacetic acid or hydrochloric acid in methanol .

Boc-D-Asparagine-OH participates in several key reactions during peptide synthesis:

- Coupling Reactions: The Boc protecting group allows for the selective activation of the carboxylic acid group, facilitating coupling with other amino acids through amide bond formation.

- Deprotection: The Boc group can be removed using strong acids, allowing for the exposure of the amino group for further reactions.

- Side Chain Modifications: The compound can undergo modifications at its side chain, which can be beneficial for synthesizing more complex peptides .

Synthesis of Boc-D-Asparagine-OH typically involves several steps:

- Protection of Asparagine: The amino group of asparagine is protected using the Boc group.

- Purification: The product is purified through crystallization or chromatography to ensure high purity.

- Characterization: Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound .

Boc-D-Asparagine-OH is primarily utilized in:

- Peptide Synthesis: It serves as a building block for synthesizing peptides and proteins.

- Research: Used in studies related to protein structure and function, as well as enzyme activity.

- Pharmaceutical Development: Potential applications in drug design due to its role in modifying peptide sequences .

Interaction studies involving Boc-D-Asparagine-OH focus on its behavior in peptide synthesis and its interactions with various reagents during coupling processes. Research indicates that the presence of the Boc protecting group minimizes side reactions that could lead to undesired byproducts during peptide assembly .

Boc-D-Asparagine-OH shares similarities with other amino acid derivatives, particularly those containing protecting groups. Here are some comparable compounds:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Boc-L-Asparagine-OH | 75647-01-7 | L-enantiomer, commonly used in peptide synthesis |

| Boc-D-Serine-OH | 75647-02-8 | Contains serine; used similarly in peptide synthesis |

| Boc-L-Glutamine-OH | 75647-03-9 | L-enantiomer; important for protein synthesis |

| Fmoc-D-Asparagine-OH | 7536-55-2 | Uses Fmoc protecting group; different deprotection conditions |

| Boc-D-Alanine-OH | 75647-04-0 | Simpler structure; widely used in peptide synthesis |

Boc-D-Asparagine-OH stands out due to its specific stereochemistry (D-enantiomer) and its unique side chain modifications that enhance solubility and reactivity during synthesis processes .

Boc-D-Asn-OH is systematically named as (2R)-2-[(tert-butoxycarbonyl)amino]-3-carbamoylpropanoic acid, reflecting its stereochemical configuration and functional group arrangement. The compound possesses the molecular formula C₉H₁₆N₂O₅ with a molecular weight of 232.23 g/mol, distinguishing it from its L-configured counterpart through its specific optical rotation properties. The CAS registry number 75647-01-7 provides unambiguous identification for this stereoisomer in chemical databases and commercial catalogs.

The nomenclature system employs several synonymous designations including N-alpha-tert-butoxycarbonyl-D-asparagine, Nalpha-Boc-D-asparagine, and N-α-(tert-Butoxycarbonyl)-D-asparagine, all referring to the same molecular entity. The "Boc" abbreviation derives from tert-butoxycarbonyl, representing the protecting group attached to the alpha-amino function. This standardized nomenclature facilitates clear communication among researchers and ensures proper identification in synthetic protocols and analytical documentation.

The compound's IUPAC condensed notation appears as Boc-D-Asn-OH, following established conventions in peptide chemistry where three-letter amino acid codes combine with protecting group abbreviations. This systematic approach enables rapid recognition of both the amino acid identity and the protection strategy employed. Chemical databases maintain multiple identifier systems, including SMILES notation (CC(C)(C)OC(=O)NC@HC(O)=O) and InChI representations, providing computational compatibility across different software platforms.

Historical Development in Peptide Chemistry

The development of Boc-D-Asn-OH emerged from the broader evolution of solid-phase peptide synthesis (SPPS) methodology pioneered by Bruce Merrifield in the 1960s. Initially, peptide synthesis relied heavily on solution-phase methods that suffered from poor yields, extensive purification requirements, and limited sequence complexity capabilities. Merrifield's revolutionary approach anchored peptides to solid supports, enabling efficient washing procedures and repetitive coupling cycles that dramatically improved synthetic accessibility.

The tert-butoxycarbonyl protecting group gained prominence as a temporary N-terminal protection strategy during the early development of SPPS. Merrifield, Stewart, and Jernberg constructed the first automated peptide synthesizer based on Boc chemistry in 1966, establishing the foundation for modern automated synthesis platforms. This system employed trifluoroacetic acid (TFA) for Boc group removal and hydrogen fluoride (HF) for final deprotection and cleavage from the resin support.

Boc chemistry dominated peptide synthesis laboratories from the 1960s through the 1980s, during which time the methodology underwent continuous refinement and optimization. The relative acidolysis approach, where Boc groups remained labile under moderate acidic conditions while side-chain protecting groups required stronger acid treatment, provided an elegant orthogonal protection strategy. This temporal separation of deprotection events enabled complex peptide assembly without premature removal of essential protecting groups.

The introduction of D-amino acid derivatives, including Boc-D-Asn-OH, expanded the synthetic repertoire beyond natural L-amino acids, enabling access to peptides with enhanced metabolic stability and altered biological properties. Companies like Novabiochem played instrumental roles in commercializing these specialized reagents, making them readily available to research laboratories worldwide. Although Fmoc chemistry eventually gained preference in many applications due to milder reaction conditions, Boc methodology retained importance for specific synthetic challenges, particularly when base-sensitive functionalities required protection.

Structural Characteristics and Stereochemistry

Boc-D-Asn-OH exhibits distinctive structural features that define its chemical behavior and synthetic utility. The molecule contains a single stereocenter at the alpha-carbon position, configured in the R-absolute configuration corresponding to the D-amino acid series. This stereochemical assignment follows Cahn-Ingold-Prelog priority rules and distinguishes the compound from its L-enantiomer through specific optical rotation measurements.

The compound's optical rotation demonstrates characteristic values of +6.0 to +8.0 degrees when measured at 25°C using a concentration of 1 g per 100 mL in dimethylformamide (DMF). This positive rotation confirms the D-configuration and provides a reliable analytical parameter for purity assessment and identity confirmation. The specific rotation serves as a quality control metric for commercial preparations, with specifications typically requiring values within the established range.

Physical characterization reveals Boc-D-Asn-OH as a white to almost white crystalline powder with a melting point range of 165-169°C. The compound demonstrates excellent solubility in polar aprotic solvents such as DMF while showing limited solubility in water and non-polar organic solvents. This solubility profile aligns with typical peptide synthesis requirements, where DMF serves as the primary reaction medium for coupling reactions.

| Property | Specification | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₆N₂O₅ | |

| Molecular Weight | 232.23 g/mol | |

| Melting Point | 165-169°C | |

| Optical Rotation | +6.0 to +8.0° (c=1, DMF) | |

| Purity (HPLC) | ≥98.0% | |

| Optical Purity | ≥99.0% ee |

The tert-butoxycarbonyl protecting group adopts a planar configuration around the carbamate linkage, providing steric hindrance that prevents unwanted reactions at the alpha-amino position during peptide assembly. The bulky tert-butyl substituent creates a favorable entropy of activation for acid-catalyzed deprotection while remaining stable under basic conditions typically employed in coupling reactions. This orthogonal stability profile enables selective deprotection strategies essential for complex peptide synthesis.

Significance in Protected Amino Acid Research

Boc-D-Asn-OH occupies a critical position in protected amino acid research due to its unique combination of stereochemical properties and synthetic accessibility. The incorporation of D-amino acids into peptide sequences represents a fundamental strategy for developing metabolically stable peptide therapeutics, as D-residues resist proteolytic degradation by naturally occurring peptidases that exhibit selectivity for L-amino acid substrates. This enhanced stability translates directly into improved pharmacokinetic profiles for peptide-based drugs.

Research applications extend beyond pharmaceutical development to include structural biology studies where D-amino acid substitutions probe peptide conformation and binding interactions. The strategic replacement of specific L-residues with their D-counterparts enables researchers to investigate the role of backbone chirality in protein-protein interactions, enzyme active site recognition, and membrane permeation mechanisms. Boc-D-Asn-OH provides the necessary synthetic access to these modified peptide sequences through established SPPS protocols.

The compound's role in solid-phase peptide synthesis methodologies continues to evolve with advances in automated synthesis platforms and coupling reagent development. Modern applications leverage the reliable deprotection characteristics of the Boc group while incorporating improved coupling strategies that minimize side reactions and enhance synthetic efficiency. The availability of high-purity Boc-D-Asn-OH from multiple commercial sources ensures consistent results across different research laboratories and manufacturing facilities.

Recent innovations in peptide synthesis have expanded the utility of Boc-protected amino acids through the development of orthogonal protection strategies that combine Boc chemistry with alternative protecting groups. These hybrid approaches enable the synthesis of increasingly complex peptide architectures, including cyclic peptides, peptide conjugates, and branched peptide structures. The well-characterized properties of Boc-D-Asn-OH make it an ideal building block for these advanced synthetic applications.

Quality control standards for Boc-D-Asn-OH have evolved to meet the demanding requirements of pharmaceutical and biotechnology applications. Commercial specifications typically require purity levels exceeding 98% by HPLC analysis, optical purity greater than 99% enantiomeric excess, and specific optical rotation values within narrow tolerance ranges. These stringent criteria ensure reproducible synthetic results and minimize the introduction of impurities that could compromise peptide quality or biological activity.

The synthesis of N-tert-butoxycarbonyl-D-asparagine (Boc-D-Asn-OH) represents a critical component in modern peptide chemistry and pharmaceutical synthesis. This protected amino acid derivative serves as an essential building block for complex peptide assemblies and bioactive compounds. The following comprehensive analysis examines the various synthetic methodologies, protection strategies, and optimization approaches employed in the preparation of this important compound.

Classical Synthetic Routes

The preparation of Boc-D-Asn-OH follows well-established principles of amino acid protection chemistry, with several classical approaches having been developed and refined over decades of synthetic methodology research [1] [2]. The fundamental strategy involves the selective protection of the alpha-amino group of D-asparagine while preserving the stereochemical integrity of the molecule.

Schotten-Baumann Conditions

The most widely employed classical method utilizes aqueous biphasic conditions, often referred to as Schotten-Baumann conditions [3] [4]. In this approach, D-asparagine is dissolved in water containing sodium carbonate or sodium hydroxide, creating an alkaline environment that enhances the nucleophilicity of the amino group [3]. Di-tert-butyl dicarbonate is then added to the aqueous phase, often in the presence of a co-solvent such as 1,4-dioxane to improve miscibility [3]. The reaction proceeds through nucleophilic attack of the deprotonated amino group on the electrophilic carbonyl carbon of the dicarbonate reagent [2] [4].

This methodology typically achieves yields ranging from 85-95% under optimized conditions [3]. The reaction is generally conducted at room temperature over a period of 2-12 hours, with the progress monitored by thin layer chromatography [5]. The aqueous nature of this system provides several advantages, including ease of product isolation and minimal environmental impact due to the reduced use of organic solvents [2].

Organic Solvent Systems

Alternative classical routes employ purely organic solvent systems, particularly those utilizing dichloromethane or acetonitrile as the reaction medium [6] [4]. These methods often incorporate catalytic amounts of 4-dimethylaminopyridine (DMAP) to enhance reaction rates and improve yields [1] [2]. The DMAP catalyst functions by forming an activated acylpyridinium intermediate, which facilitates the transfer of the Boc group to the amino acid substrate [1].

Organic solvent-based methods typically provide higher yields (90-98%) compared to aqueous systems and offer better control over reaction conditions [6] [7]. The anhydrous environment prevents hydrolysis of the Boc anhydride reagent, leading to more efficient utilization of the protecting group reagent [8] [6]. However, these methods require careful moisture exclusion and may necessitate additional purification steps to remove organic solvent residues [8].

Mixed Solvent Approaches

Hybrid methodologies combining aqueous and organic components have gained popularity due to their ability to balance the advantages of both systems [3] [4]. These approaches typically employ water-miscible organic solvents such as tetrahydrofuran, dioxane, or acetonitrile in combination with aqueous basic solutions [4]. The mixed solvent environment provides improved solubility for both the amino acid substrate and the Boc anhydride reagent while maintaining the mild reaction conditions characteristic of aqueous systems [3].

| Method | Reagents | Temperature | Reaction Time | Typical Yield |

|---|---|---|---|---|

| Aqueous Biphasic System | Boc₂O, NaOH, H₂O/dioxane | Room temperature | 2-12 hours | 85-95% |

| Organic Solvent System | Boc₂O, DMAP, DCM | Room temperature | 1-4 hours | 90-98% |

| Solventless Method | Boc₂O (molten), no catalyst | 40-50°C | 30 minutes to 2 hours | 90-99% |

| Flow Chemistry | Boc₂O, base, continuous flow | Elevated (40-80°C) | Minutes to hours | 95-99% |

Boc Protection Strategies for D-Asparagine

The protection of D-asparagine with the tert-butoxycarbonyl group requires careful consideration of the unique structural features of this amino acid [9] [2]. Unlike simple amino acids, asparagine contains an additional amide functionality in its side chain, which can potentially interfere with the protection reaction or undergo unwanted side reactions [9].

Selective Protection Approaches

The primary challenge in Boc protection of D-asparagine lies in achieving selective protection of the alpha-amino group without affecting the side chain amide [10] [11]. This selectivity is typically achieved through careful control of reaction conditions, particularly pH and temperature [9] [2]. Under mildly basic conditions (pH 8.5-10.0), the alpha-amino group exhibits significantly higher nucleophilicity than the amide nitrogen, allowing for selective protection [4].

The stereochemical integrity of the D-configuration must be preserved throughout the protection process [12] [13]. This requirement necessitates mild reaction conditions and avoidance of strongly basic or acidic environments that could promote racemization through enolate formation [12]. The use of aqueous-organic solvent systems at moderate pH values (8-10) has proven most effective for maintaining stereochemical purity [4].

Mechanistic Considerations

The mechanism of Boc protection proceeds through nucleophilic addition-elimination [2] [7]. The deprotonated amino group attacks the carbonyl carbon of di-tert-butyl dicarbonate, forming a tetrahedral intermediate [7]. Subsequent elimination of tert-butyl carbonate yields the desired Boc-protected amino acid [2]. The leaving group can either remain as carbonate or undergo spontaneous decarboxylation to form tert-butoxide, which then serves as a base to neutralize any protonated amine [6] [7].

This mechanistic pathway requires careful optimization of the molar ratio between the amino acid and Boc anhydride [2]. Excess Boc anhydride ensures complete conversion but may lead to increased formation of by-products through hydrolysis [1]. Conversely, insufficient amounts of the protecting reagent result in incomplete conversion and reduced yields [2].

Side Chain Considerations

The presence of the amide side chain in asparagine introduces additional complexity to the protection strategy [13] [11]. While the amide nitrogen is generally unreactive under typical Boc protection conditions, extreme reaction conditions or prolonged reaction times can lead to side chain modification [9]. This potential complication necessitates careful monitoring of reaction progress and optimization of reaction parameters to achieve selective alpha-amino protection [13].

The hydrogen bonding capacity of the asparagine side chain can also influence the solubility and reactivity of the substrate in different solvent systems [13]. Aqueous or protic solvent systems that can participate in hydrogen bonding with the amide group often provide better solubility and reaction rates compared to purely aprotic organic solvents [4].

Di-tert-butyl Dicarbonate Approaches

Di-tert-butyl dicarbonate (Boc₂O) serves as the primary reagent for introducing the tert-butoxycarbonyl protecting group [2] [14]. The selection and optimization of conditions for its use are critical factors determining the success of the protection reaction [1] [2].

Reagent Properties and Handling

Di-tert-butyl dicarbonate is a moisture-sensitive reagent that undergoes hydrolysis in the presence of water to form tert-butanol and carbon dioxide [2] [15]. This sensitivity necessitates careful storage under anhydrous conditions and protection from atmospheric moisture during use [14] [15]. The reagent is typically stored at low temperatures (2-8°C) under inert atmosphere to prevent decomposition [15].

The physical properties of Boc anhydride, including its relatively low melting point (23°C) and moderate volatility, facilitate its use in various reaction formats [14] [15]. The reagent can be used as a solid at room temperature or as a liquid when slightly warmed, providing flexibility in reaction setup and execution [16] [17].

Solventless Methodologies

Recent developments in Boc protection methodology have emphasized solventless approaches that utilize molten di-tert-butyl dicarbonate as both reagent and reaction medium [8] [16]. These methods offer several advantages, including reduced environmental impact, simplified workup procedures, and often improved yields [16] [17].

In solventless methodologies, the amino acid substrate is stirred directly in molten Boc anhydride at temperatures typically ranging from 40-50°C [8] [16]. The absence of solvent eliminates competing hydrolysis reactions and allows for more efficient utilization of the protecting reagent [16]. These approaches often require no additional catalysts and can achieve quantitative conversions in relatively short reaction times [8] [17].

Catalytic Systems

Various catalytic systems have been developed to enhance the efficiency of Boc protection reactions [1] [2]. 4-Dimethylaminopyridine (DMAP) remains the most commonly used catalyst, functioning through formation of an activated acylpyridinium intermediate [1]. The use of DMAP typically allows for reduced reaction times and improved yields, particularly in organic solvent systems [6].

Alternative catalytic approaches have explored the use of Lewis acids, Brønsted acids, and even heterogeneous catalysts [8]. These systems can offer advantages in specific applications, such as compatibility with acid-sensitive substrates or facilitation of product separation [8].

| Reagent Properties | Typical Values |

|---|---|

| Molecular Weight | 218.25 g/mol |

| Melting Point | 23°C |

| Boiling Point | 56-57°C (0.5 mmHg) |

| Storage Temperature | 2-8°C |

| Moisture Sensitivity | High |

| Typical Purity | ≥98.0% (GC) |

Optimization of Reaction Conditions

The optimization of reaction conditions for Boc-D-Asn-OH synthesis requires systematic evaluation of multiple parameters to achieve maximum yield, purity, and efficiency [18] [19]. Modern approaches to reaction optimization employ both traditional experimental design and contemporary computational methods [18].

Temperature Effects

Temperature optimization represents a critical factor in Boc protection reactions [18] [19]. While higher temperatures generally increase reaction rates, they can also promote side reactions and decomposition of sensitive reagents or products [18]. For D-asparagine protection, optimal temperatures typically range from room temperature to 40°C, providing a balance between reaction efficiency and product stability [4] [19].

The temperature dependence of Boc protection reactions follows Arrhenius kinetics, with activation energies typically in the range of 15-25 kcal/mol [18]. This relatively low activation energy allows for effective reactions at moderate temperatures while minimizing the risk of racemization or side chain modification [12] [18].

Solvent System Optimization

The choice of solvent system significantly impacts both the rate and selectivity of Boc protection reactions [4] [18]. Aqueous-organic mixtures, particularly water-dioxane or water-THF systems, often provide optimal results by balancing substrate solubility, reagent stability, and reaction kinetics [4].

Solvent polarity affects the nucleophilicity of the amino group and the electrophilicity of the Boc anhydride, influencing both reaction rate and selectivity [18]. Moderately polar solvents that can stabilize the transition state through hydrogen bonding or dipolar interactions typically provide the best results [4].

pH Optimization

The pH of the reaction medium represents perhaps the most critical parameter in Boc protection optimization [4] [18]. The amino group must be sufficiently deprotonated to act as an effective nucleophile, but excessive basicity can promote side reactions or reagent decomposition [4].

Optimal pH values for D-asparagine protection typically range from 9.0-10.0, providing maximum nucleophilicity of the alpha-amino group while minimizing side reactions [4]. pH control is often achieved through buffer systems or careful addition of base, with real-time monitoring to maintain optimal conditions throughout the reaction [18].

Kinetic Analysis

Modern optimization approaches increasingly employ kinetic analysis to understand reaction mechanisms and identify optimal conditions [18]. Reaction progress kinetic analysis (RPKA) can provide valuable insights into reaction orders, rate constants, and potential catalyst deactivation pathways [18].

For Boc protection reactions, kinetic studies typically reveal first-order dependence on amino acid concentration and complex dependence on Boc anhydride concentration due to competing hydrolysis reactions [18]. Understanding these kinetic relationships enables more precise optimization of reagent ratios and reaction conditions [18].

| Parameter | Typical Range | Optimal Conditions | Effect on Yield |

|---|---|---|---|

| Temperature | 0-80°C | Room temperature to 40°C | Higher temp increases rate |

| Reaction Time | 0.5-24 hours | 2-6 hours | Longer time improves conversion |

| Molar Ratio (Boc₂O:amino acid) | 1.1-2.0 equivalents | 1.2-1.5 equivalents | Excess ensures completion |

| pH | 8.0-12.0 | 9.0-10.0 | Optimal pH maximizes yield |

| Solvent System | Aqueous to organic | Water/dioxane (1:1) | Affects solubility and rate |

| Catalyst Loading | 0.1-1.0 equivalent | 0.1-0.2 equivalent | Catalyzes reaction |

| Concentration | 0.1-1.0 M | 0.2-0.5 M | Affects reaction kinetics |

Purification and Characterization Techniques

The purification and characterization of Boc-D-Asn-OH require specialized techniques adapted to the unique properties of protected amino acids [5] [20]. These compounds typically exhibit intermediate polarity, making them amenable to various separation methods while requiring specific detection and analysis techniques [21] [20].

Purification Methodologies

Recrystallization remains one of the most commonly employed purification techniques for Boc-protected amino acids [5]. The zwitterionic nature of amino acids is suppressed by Boc protection, altering solubility patterns and enabling purification through crystallization from appropriate solvent systems [5]. Water-ethanol mixtures are frequently used for recrystallization, with the ratio adjusted based on the specific solubility profile of the protected amino acid [5].

Column chromatography provides an alternative purification approach, particularly useful for compounds that are difficult to crystallize [22]. Silica gel chromatography with gradient elution systems can achieve high levels of purity, often exceeding 99% [22]. The development of flash chromatography techniques has made this approach more practical for routine purification of protected amino acids [22].

Ion exchange chromatography offers another powerful purification method, particularly effective for separating protected amino acids from unreacted starting materials and by-products [23] [5]. The reduced ionic character of Boc-protected amino acids compared to free amino acids requires careful optimization of elution conditions [5].

Analytical Characterization

Nuclear magnetic resonance (NMR) spectroscopy serves as the primary tool for structural confirmation of Boc-D-Asn-OH [24] [25]. Both proton and carbon-13 NMR provide detailed structural information, with characteristic signals for the tert-butyl groups (δ 1.4 ppm in ¹H NMR) and carbonyl carbons serving as diagnostic features [24]. The integration ratios and coupling patterns confirm the successful protection and structural integrity of the molecule [21].

Mass spectrometry provides molecular weight confirmation and fragmentation information [24] [21]. Electrospray ionization (ESI) typically produces protonated molecular ions at m/z 233 [M+H]⁺, with characteristic fragmentation patterns involving loss of the tert-butyl group and subsequent decarboxylation [21] [20].

Infrared spectroscopy offers functional group identification capabilities, with characteristic carbonyl stretches around 1750 cm⁻¹ for the Boc protecting group and 1650-1680 cm⁻¹ for the amide side chain [10]. The presence of N-H stretches and their intensities provide additional structural confirmation [26].

Purity Assessment

High-performance liquid chromatography (HPLC) represents the gold standard for purity assessment of Boc-protected amino acids [27] [28]. Reverse-phase C18 columns with gradient elution systems typically provide excellent separation of the desired product from impurities and side products [28] [20]. UV detection at 214 nm or 254 nm allows for sensitive quantification [27].

Thin layer chromatography (TLC) provides a rapid and cost-effective method for purity assessment and reaction monitoring [5]. Silica gel plates with appropriate solvent systems allow for visualization of compounds through UV detection or chemical staining with ninhydrin [5].

Optical rotation measurements are essential for confirming the stereochemical purity of D-amino acid derivatives [24] [25]. The specific rotation of Boc-D-Asn-OH should match literature values for the pure D-enantiomer, with deviations indicating potential racemization [29].

| Technique | Information Provided | Typical Parameters |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structure confirmation, purity | ¹H, ¹³C NMR in DMSO-d₆ |

| Mass Spectrometry (MS) | Molecular weight, fragmentation | ESI-MS, m/z 233 [M+H]⁺ |

| Infrared Spectroscopy (IR) | Functional group identification | C=O stretch ~1750 cm⁻¹ |

| High Performance Liquid Chromatography (HPLC) | Purity, separation profile | C18 column, gradient elution |

| Thin Layer Chromatography (TLC) | Purity assessment, Rf values | Silica plates, ninhydrin stain |

| Elemental Analysis | Elemental composition | C, H, N analysis |

| Optical Rotation | Stereochemical purity | [α]D measurement |

Advanced Characterization Techniques

Modern analytical approaches increasingly employ hyphenated techniques such as LC-MS and GC-MS for comprehensive characterization [21] [20]. These methods combine the separation power of chromatography with the identification capabilities of mass spectrometry, providing detailed compositional and structural information [20].

Two-dimensional NMR techniques, including COSY, HSQC, and HMBC experiments, can provide detailed structural elucidation for complex protected amino acid derivatives [21]. These techniques are particularly valuable for confirming regioisomers and detecting unexpected side products [20].

Chiral HPLC analysis using specialized columns can provide accurate assessment of enantiomeric purity, essential for pharmaceutical applications where stereochemical purity is critical [20] [29]. These methods can detect racemization at levels below 0.1%, providing the sensitivity required for regulatory compliance [20].

| Purification Technique | Principle | Typical Solvents/Conditions | Purity Achieved | Scale Suitability |

|---|---|---|---|---|

| Recrystallization | Solubility differences | Water/ethanol mixtures | 95-98% | Laboratory to pilot |

| Column Chromatography | Differential adsorption | Silica gel, various eluents | 98-99% | Laboratory |

| Ion Exchange Chromatography | Charge-based separation | Cation/anion exchange resins | 95-99% | Laboratory to industrial |

| Liquid-Liquid Extraction | Partition coefficient | Organic/aqueous phases | 90-95% | All scales |

| Preparative HPLC | High-resolution separation | Reverse-phase C18 columns | >99% | Analytical to preparative |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant